5-NITRO-N-PHENETHYL-2-FURAMIDE
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Overview
Description
5-NITRO-N-PHENETHYL-2-FURAMIDE is a chemical compound with the molecular formula C13H12N2O4. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a nitro group, a phenethyl group, and a furan ring, making it a unique and versatile molecule in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N-PHENETHYL-2-FURAMIDE typically involves the reaction of 5-nitro-2-furaldehyde with phenethylamine under specific conditions. One common method includes the use of a condensation reaction, where the aldehyde group of 5-nitro-2-furaldehyde reacts with the amine group of phenethylamine to form the desired amide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-N-PHENETHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of phenethylamine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5-NITRO-N-PHENETHYL-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-NITRO-N-PHENETHYL-2-FURAMIDE involves its interaction with bacterial DNA. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This results in the bactericidal activity of the compound, effectively killing the bacteria. The nitro group plays a crucial role in this mechanism, as it is involved in the formation of reactive intermediates that interact with the DNA .
Comparison with Similar Compounds
Similar Compounds
Furazolidone: Another nitrofuran derivative with similar antibacterial properties.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
5-NITRO-N-PHENETHYL-2-FURAMIDE is unique due to its specific structural features, such as the phenethyl group and the furan ring, which contribute to its distinct biological activities. Compared to other nitrofuran derivatives, it may exhibit different pharmacokinetic properties and a broader spectrum of activity against various bacterial strains .
Properties
IUPAC Name |
5-nitro-N-(2-phenylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(11-6-7-12(19-11)15(17)18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKVNWXSVBJHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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